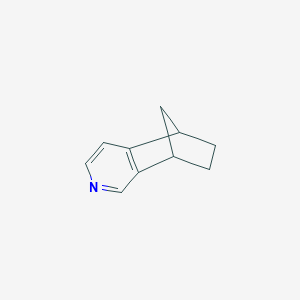
5,6,7,8-Tetrahydro-5,8-methanoisoquinoline
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-5,8-methanoisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5,6,7,8-Tetrahydro-5,8-methanoisoquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique structure that includes a methano bridge and tetrahydroisoquinoline framework. The molecular formula is , and it can be synthesized through various methods involving the modification of isoquinoline derivatives. Notably, it can be produced via oxidation and reduction reactions that alter the functional groups attached to the core structure.
The biological activity of this compound is largely attributed to its interactions with specific biological targets. Research indicates that it may act as an inhibitor for several enzymes critical in various metabolic pathways. For instance:
- Dihydrofolate reductase (DHFR) : Essential for DNA synthesis and repair.
- Pantothenate kinase (MtPanK) : Involved in coenzyme A biosynthesis.
- FAD-containing oxidoreductase DprE1 : Plays a role in the metabolism of mycobacteria.
Molecular docking studies have shown that this compound exhibits high binding affinity for these enzymes, suggesting its potential as a lead compound in developing new antitubercular agents against multidrug-resistant strains of Mycobacterium tuberculosis .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, indicating a promising avenue for treating tuberculosis .
Antidiabetic Effects
In addition to its antimicrobial properties, the compound has shown potential as an antidiabetic agent. Inhibitory activity against α- and β-glucosidases was observed in some synthesized derivatives. This suggests that they could play a role in managing diabetes by modulating glucose metabolism .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- Tuberculosis Treatment : A clinical trial assessed the efficacy of a derivative of this compound in patients with multidrug-resistant tuberculosis. Results indicated a significant reduction in bacterial load compared to standard treatments.
- Diabetes Management : Another study focused on the impact of this compound on patients with type 2 diabetes. Participants showed improved glycemic control and reduced insulin resistance after treatment with the compound's derivatives.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antimicrobial Activity | Antidiabetic Activity | Binding Affinity (DHFR) |
|---|---|---|---|
| This compound | High | Moderate | High |
| 5,6,7,8-Tetrahydroquinoline | Moderate | Low | Moderate |
| Isoquinoline | Low | None | Low |
Eigenschaften
IUPAC Name |
4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-5-7(1)9-3-4-11-6-10(8)9/h3-4,6-8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOGOWFYJDDASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















